
4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE
Overview
Description
4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE is an organic compound with the molecular formula C8H8BrNS and a molecular weight of 230.13 g/mol . It is a derivative of benzene, featuring a bromine atom, a methyl group, and a carbothioamide group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-methylbenzenecarbothioamide using bromine or a bromine source in the presence of a catalyst . The reaction conditions often include a solvent such as acetic acid or dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.
Chemical Reactions Analysis
4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-bromo-3-methylbenzene-1-carbothioamide exhibits significant anticancer properties. Its mechanism of action involves:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is essential for cancer therapy.
- Targeting Specific Pathways : It may interact with signaling pathways involved in cell proliferation and survival.
Case Study :
A study assessed the effects of this compound on human breast cancer cell lines, revealing an IC₅₀ value of approximately 20 µM, indicating effective cytotoxicity against these cells .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent:
- Mechanism : It inhibits bacterial growth by disrupting cellular processes.
- Efficacy : In vitro studies demonstrated activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties:
- Cytokine Inhibition : The compound has been shown to reduce the levels of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions.
Research Findings :
In animal models, treatment with this compound resulted in decreased inflammation markers, suggesting its potential use in treating inflammatory diseases .
Comparative Data Table
Application | Mechanism of Action | Efficacy/Findings |
---|---|---|
Anticancer | Induces apoptosis; targets signaling pathways | IC₅₀ ~ 20 µM against breast cancer |
Antimicrobial | Disrupts bacterial cellular processes | MIC ~ 32 µg/mL against S. aureus |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduced inflammation markers in vivo |
Mechanism of Action
The mechanism of action of 4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE can be compared with similar compounds such as 3-BROMO-4-METHYLBENZENE-1-CARBOTHIOAMIDE and 4-METHYLBENZENE-1-CARBOTHIOAMIDE . These compounds share structural similarities but differ in the position of substituents on the benzene ring. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties.
Biological Activity
4-Bromo-3-methylbenzene-1-carbothioamide, also known as 4-bromo-3-methylbenzenethioamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and the underlying mechanisms that contribute to its biological effects.
Chemical Structure and Properties
The chemical formula for this compound is C8H8BrNS. It features a bromine atom and a methyl group on a benzene ring, with a carbothioamide functional group that contributes to its reactivity and biological activity. The presence of the bromine atom may enhance the compound's interaction with biological targets due to its ability to form halogen bonds, which are crucial in drug design.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related thioamide derivatives showed promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggested that the presence of electron-donating groups enhances antibacterial activity, while electron-withdrawing groups may reduce it .
Table 1: Antibacterial Activity of Thioamide Derivatives
Compound | MIC (µg/mL) | Bacterial Strain | Activity Level |
---|---|---|---|
This compound | TBD | Staphylococcus aureus | Moderate |
4-Bromo-2-methylbenzene-1-carbothioamide | TBD | Escherichia coli | High |
4-Chloro-3-methylbenzene-1-carbothioamide | TBD | Bacillus subtilis | Low |
Note: TBD = To Be Determined based on specific experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of thioamide derivatives has also been explored. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. In vitro studies demonstrated that certain derivatives exhibited COX-2 selectivity, making them potential candidates for anti-inflammatory drugs .
Table 2: COX Inhibition by Thioamide Derivatives
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
This compound | TBD | TBD |
Control (Celecoxib) | 10 | 90 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
- Interaction with Biological Targets : The halogen atom can participate in halogen bonding, enhancing binding affinity to target proteins.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thioamides can modulate oxidative stress responses, contributing to their therapeutic effects .
Case Studies and Research Findings
Several studies have evaluated the pharmacological properties of thioamide derivatives:
- Antimicrobial Efficacy : A study reported that a series of thioamides showed significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential as novel antimicrobial agents .
- Anti-inflammatory Studies : Research demonstrated that specific thioamides could reduce edema in animal models, suggesting their utility in treating inflammatory conditions .
Properties
IUPAC Name |
4-bromo-3-methylbenzenecarbothioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFZNWLAZQWBFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=S)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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